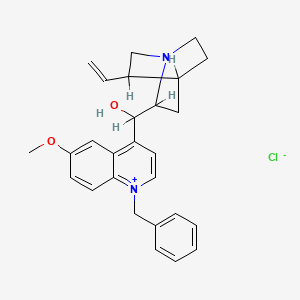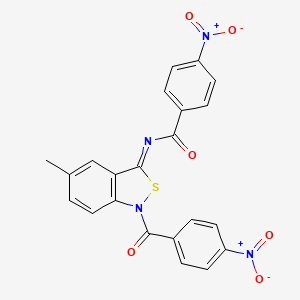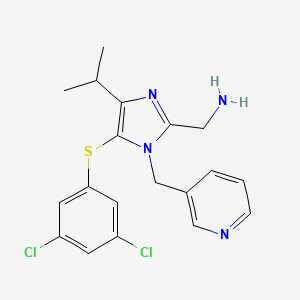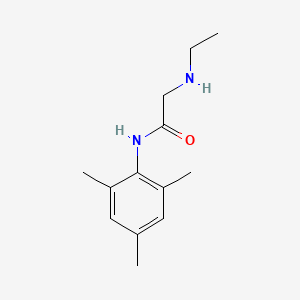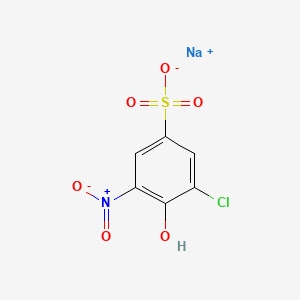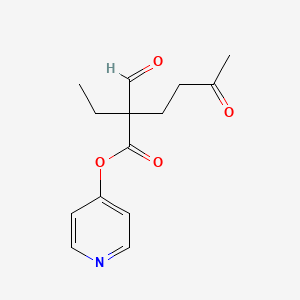
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- is an organic compound with the molecular formula C18H12O2 It is a derivative of benzoquinone, where two phenyl groups are substituted at the 2 and 6 positions of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- typically involves the oxidation of 2,6-diphenylphenol. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly oxidation methods using less hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted quinones, hydroquinones, and other phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant and its cytotoxic effects on cancer cells.
Medicine: Research has explored its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. In biological systems, its redox properties contribute to its antioxidant activity and its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but with only one phenyl group.
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-: Substituted with methyl groups instead of phenyl groups.
2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of phenyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other quinone derivatives. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Propiedades
Número CAS |
2887-97-0 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
SMDLELADPFDJCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)


